A Technical Guide to the Synthesis and Potential Applications of Ethyl 5-(4-bromophenyl)oxazole-2-carboxylate
A Technical Guide to the Synthesis and Potential Applications of Ethyl 5-(4-bromophenyl)oxazole-2-carboxylate
This guide provides a comprehensive technical overview of Ethyl 5-(4-bromophenyl)oxazole-2-carboxylate, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of public data on this specific molecule, this document outlines a proposed synthetic route, predicted physicochemical properties, and potential therapeutic applications based on established principles and the known bioactivities of structurally related oxazole derivatives. This guide is intended for researchers, scientists, and professionals in the field of drug development.
Introduction to the Oxazole Scaffold
Oxazoles are a class of five-membered heterocyclic compounds containing one oxygen and one nitrogen atom.[1] This structural motif is a key component in numerous pharmacologically active compounds, exhibiting a wide range of biological activities, including antibacterial, anti-inflammatory, anticancer, and antiviral properties.[2] The versatility of the oxazole ring allows for extensive chemical modification, making it a valuable scaffold in the design of novel therapeutic agents. The subject of this guide, Ethyl 5-(4-bromophenyl)oxazole-2-carboxylate, incorporates a bromophenyl group, a common substituent in medicinal chemistry known to influence pharmacokinetic and pharmacodynamic properties.
While a specific CAS Registry Number for Ethyl 5-(4-bromophenyl)oxazole-2-carboxylate is not readily found in public databases, its structural analogs, such as Ethyl 5-(4-bromophenyl)-1,3,4-oxadiazole-2-carboxylate (CAS No. 931760-32-6) and Ethyl 5-(4-bromophenyl)oxazole-4-carboxylate (CAS No. 127919-32-8), are documented.[3][4][5][6][7]
Proposed Synthesis of Ethyl 5-(4-bromophenyl)oxazole-2-carboxylate
The synthesis of substituted oxazoles can be achieved through various established methods.[8] A highly efficient approach for the construction of the oxazole ring involves the reaction of an appropriate aldehyde with a suitable isocyanide derivative. The Van Leusen oxazole synthesis, which utilizes tosylmethyl isocyanide (TosMIC), is a well-established and versatile method for preparing 5-substituted oxazoles.[9]
Proposed Synthetic Route: A Modified Van Leusen Approach
A plausible and efficient route to synthesize Ethyl 5-(4-bromophenyl)oxazole-2-carboxylate is proposed, starting from 4-bromobenzaldehyde and ethyl isocyanoacetate. This approach is a variation of the Van Leusen reaction, adapted for the synthesis of an oxazole with an ester substituent at the 2-position.
Reaction Scheme:
4-bromobenzaldehyde + Ethyl isocyanoacetate → Ethyl 5-(4-bromophenyl)oxazole-2-carboxylate
Experimental Protocol
This protocol provides a step-by-step methodology for the proposed synthesis.
Materials:
-
4-bromobenzaldehyde
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Ethyl isocyanoacetate
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Potassium carbonate (K₂CO₃)
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Methanol (anhydrous)
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Ethyl acetate
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Brine solution
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Anhydrous sodium sulfate (Na₂SO₄)
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Silica gel for column chromatography
Procedure:
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To a solution of 4-bromobenzaldehyde (1.0 equivalent) in anhydrous methanol, add ethyl isocyanoacetate (1.1 equivalents) and potassium carbonate (1.5 equivalents).
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Stir the reaction mixture at room temperature for 12-24 hours.
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Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[9]
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.[9]
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[9]
-
Purify the crude product by column chromatography on silica gel to obtain the pure Ethyl 5-(4-bromophenyl)oxazole-2-carboxylate.[9]
Synthesis Workflow Diagram
Caption: Proposed synthesis workflow for Ethyl 5-(4-bromophenyl)oxazole-2-carboxylate.
Physicochemical Properties (Predicted)
The following table summarizes the predicted physicochemical properties of Ethyl 5-(4-bromophenyl)oxazole-2-carboxylate based on its chemical structure.
| Property | Predicted Value |
| Molecular Formula | C₁₂H₁₀BrNO₃ |
| Molecular Weight | 296.12 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in organic solvents like ethanol and dimethyl sulfoxide |
| Melting Point | Estimated in the range of 100-150 °C |
Potential Applications in Drug Discovery
The oxazole scaffold is a privileged structure in medicinal chemistry, with derivatives showing a broad spectrum of biological activities.[1][2] The incorporation of a bromophenyl moiety can further enhance the therapeutic potential of the molecule.
Anticancer Activity
Many oxazole derivatives have been investigated as potential anticancer agents.[10] The mechanism of action often involves the inhibition of key enzymes or receptors involved in cancer cell proliferation and survival. For instance, some substituted oxazoles have been shown to act as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways.
Antimicrobial Properties
The oxazole ring is present in several natural and synthetic compounds with potent antibacterial and antifungal activities.[2] Ethyl 5-(4-bromophenyl)oxazole-2-carboxylate could be explored for its efficacy against a range of pathogenic microorganisms, including drug-resistant strains.
Anti-inflammatory Effects
Chronic inflammation is a hallmark of many diseases. Oxazole derivatives have been reported to possess anti-inflammatory properties, potentially through the modulation of inflammatory pathways.[1]
Drug Discovery and Development Workflow
The journey of a novel compound like Ethyl 5-(4-bromophenyl)oxazole-2-carboxylate from synthesis to a potential drug candidate follows a structured workflow.
Caption: General workflow for drug discovery and development.
Conclusion
Ethyl 5-(4-bromophenyl)oxazole-2-carboxylate represents a promising, yet underexplored, molecule with potential applications in drug discovery. This guide has provided a plausible synthetic route and highlighted key areas for future investigation based on the well-documented biological activities of the oxazole class of compounds. Further research is warranted to synthesize, characterize, and evaluate the therapeutic potential of this compound.
References
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- Optimizing reaction conditions for the synthesis of oxazole derivatives - Benchchem.
- Synthesis of 1,3-oxazoles - Organic Chemistry Portal.
- Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids | The Journal of Organic Chemistry - ACS Publications.
- Design and Synthesis of some Novel oxazole derivatives and their biomedicinal efficacy - CHEMISTRY & BIOLOGY INTERFACE.
- Ethyl 5-(4-bromophenyl)-1,3,4-oxadiazole-2-carboxylate - Sigma-Aldrich.
- ethyl 5-(4-bromophenyl)-1,3,4-oxadiazole-2-carboxylate - Molport.
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- Ethyl 3-(4-bromophenyl)-1,2,4-oxadiazole-5-carboxylate - NextSDS.
- Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate - MDPI.
- Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate | Journal of Pharmaceutical Chemistry - Vensel Publications.
- Ethyl 2-Amino-4-(4-bromophenyl)thiazole-5-carboxylate: A Versatile Research Compound.
- 127919-32-8 | Ethyl 5-(4-bromophenyl)oxazole-4-carboxylate - AiFChem.
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